![molecular formula C23H19N3O4S B4317580 4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4317580.png)
4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Vue d'ensemble
Description
4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione is a useful research compound. Its molecular formula is C23H19N3O4S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.10962727 g/mol and the complexity rating of the compound is 833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione typically involves multi-step procedures that include the formation of the key heterocyclic rings. Key steps may involve:
Starting with the formation of the pyrido ring through a series of cyclization reactions.
Introducing the thiazolo moiety via sulfur reagents and specific cyclization conditions.
Completing the synthesis with the construction of the pyrimidine ring, often requiring careful control of reaction parameters to ensure high yield and purity.
Industrial Production Methods: : Scale-up processes for industrial production need to emphasize efficiency and cost-effectiveness. This often involves:
Streamlining the synthetic steps to minimize the number of stages.
Optimizing reaction conditions to maximize yield.
Implementing continuous flow processes where applicable to enhance productivity and consistency.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the thiazolo and pyridine moieties, using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be facilitated by reagents such as lithium aluminum hydride, targeting specific functionalities within the molecule.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, thiols) or electrophiles (e.g., halogens, sulfonyl chlorides).
Major Products: : The major products from these reactions vary based on the functional group targeted. Oxidation typically yields higher oxidation states of the heterocyclic rings, while reduction can produce more saturated derivatives. Substitution reactions result in derivatives with new functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry: : The compound is explored for its potential as a building block in the synthesis of more complex molecules and materials, given its multifaceted reactivity.
Biology: : In biological studies, 4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione has shown promise as a molecular probe for studying enzyme mechanisms and receptor interactions.
Medicine: : Potential therapeutic applications are being investigated, particularly its efficacy and selectivity as an inhibitor for specific enzymes or receptors implicated in various diseases.
Industry: : The compound’s stability and functional diversity make it useful in the development of new materials, such as polymers and coatings, that benefit from its robust heterocyclic framework.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism involves:
Binding to the active site of the target molecule.
Inducing conformational changes that either inhibit or activate the target's function.
Modulating downstream signaling pathways or biochemical processes.
Comparaison Avec Des Composés Similaires
Comparison: : When compared to other heterocyclic compounds, 4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione stands out due to its unique combination of pyrido, thiazolo, and pyrimidine rings. This amalgamation confers distinct chemical reactivity and biological activity.
Similar Compounds
4-(Benzyloxy)phenyl derivatives
Pyrido[3,2-e]thiazolo compounds
Pyrido[3,2-e]pyrimidine derivatives
By integrating elements from these various structures, the compound offers a versatile platform for developing new chemical entities with tailored properties.
That should give you a robust understanding of this compound in a nutshell!
Propriétés
IUPAC Name |
10-(3-methoxy-4-phenylmethoxyphenyl)-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-29-18-11-15(7-8-17(18)30-13-14-5-3-2-4-6-14)16-12-19(27)24-21-20(16)22(28)25-23-26(21)9-10-31-23/h2-11,16H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQIAIDCEXGELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)N=C4N3C=CS4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



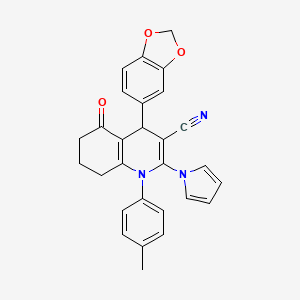
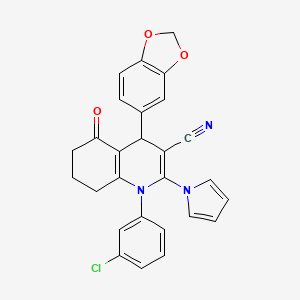
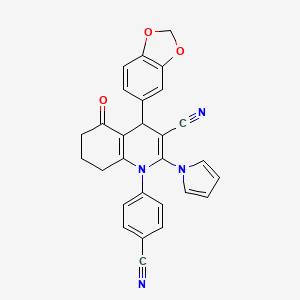
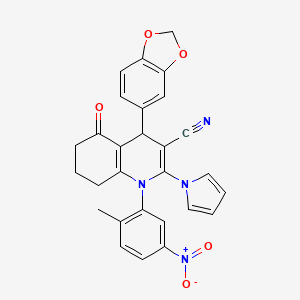
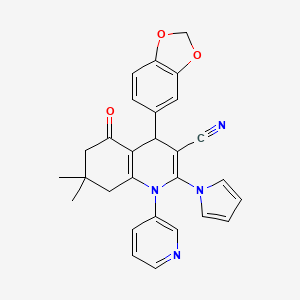
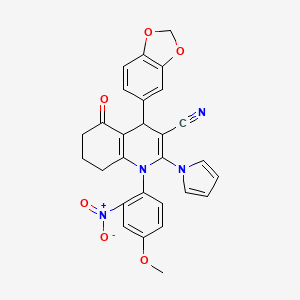
![11-methyl-6-thiophen-3-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B4317554.png)
![11-methyl-6-(4-methylsulfanylphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B4317561.png)
![ETHYL 4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE](/img/structure/B4317588.png)
![5-(2-chloro-6-fluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4317592.png)
![N-(7-BENZYL-5,6-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-N-(2-MORPHOLINOETHYL)AMINE](/img/structure/B4317602.png)
![METHYL 2-[1,3-DIMETHYL-5-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE](/img/structure/B4317603.png)
![6-(2-ETHOXYPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4317606.png)
